molecular formula C18H20F3N3 B10878980 1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10878980
M. Wt: 335.4 g/mol
InChI Key: BKBHILWTSQUNSO-UHFFFAOYSA-N
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Description

1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 4-(chloromethyl)pyridine with 1-(2-(trifluoromethyl)benzyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic agent for treating various diseases, depending on its pharmacological profile.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-pyridylmethyl)piperazine: Lacks the trifluoromethylbenzyl group, which may affect its pharmacological properties.

    4-(2-(trifluoromethyl)benzyl)piperazine: Lacks the pyridylmethyl group, which may influence its binding affinity and selectivity.

Uniqueness

1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both the pyridylmethyl and trifluoromethylbenzyl groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C18H20F3N3

Molecular Weight

335.4 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C18H20F3N3/c19-18(20,21)17-4-2-1-3-16(17)14-24-11-9-23(10-12-24)13-15-5-7-22-8-6-15/h1-8H,9-14H2

InChI Key

BKBHILWTSQUNSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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